Apalcillin (sodium)
CAS No.:
Cat. No.: VC18496282
Molecular Formula: C25H22N5NaO6S
Molecular Weight: 543.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22N5NaO6S |
|---|---|
| Molecular Weight | 543.5 g/mol |
| IUPAC Name | sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-2-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)18(23(30)37-25)29-21(33)16(12-7-4-3-5-8-12)28-20(32)14-11-15(31)17-13(27-14)9-6-10-26-17;/h3-11,16,18-19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t16-,18-,19+,23-;/m1./s1 |
| Standard InChI Key | XZXOXPLCIYLUCW-IVIVEXLBSA-M |
| Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(N4)C=CC=N5)C(=O)[O-])C.[Na+] |
| Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(N4)C=CC=N5)C(=O)[O-])C.[Na+] |
Introduction
Chemical and Structural Profile of Ampicillin Sodium
Molecular Characteristics
Ampicillin sodium (C₁₆H₁₈N₃NaO₄S) features a molecular weight of 371.39 g/mol and carries the CAS registry number 69-52-3 . The sodium salt modification occurs at the carboxyl group of the 6-aminopenicillanic acid core, imparting improved water solubility while preserving the β-lactam ring essential for antibacterial activity. X-ray crystallography studies confirm the compound's zwitterionic structure in solid state, with the sodium ion coordinating to the β-lactam carbonyl oxygen and sulfonic acid group .
Table 1: Fundamental Chemical Properties
Spectroscopic Identification
Recent advancements in analytical techniques have refined ampicillin sodium characterization. Xu et al. developed a spectrophotometric assay using sodium 1,2-naphthoquinone-4-sulfonic acid (NQS) that forms a salmon-pink chromophore (λmax=463 nm, ε=1.14×10⁴ L·mol⁻¹·cm⁻¹) in pH 9.0 buffer . This method demonstrates linearity (R²=0.9997) across 2–80 μg/mL concentrations, with a detection limit of 1.5 μg/mL, enabling precise quantification in pharmaceutical formulations .
Antibacterial Mechanism and Resistance Profile
Target Engagement Dynamics
As a β-lactam antibiotic, ampicillin sodium inhibits penicillin-binding proteins (PBPs) through covalent modification of their active-site serine residues. Structural studies reveal its superior Gram-negative penetration compared to earlier penicillins, attributable to the α-aminobenzyl side chain facilitating porin channel transit . The drug exhibits time-dependent bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 0.03–16 μg/mL against susceptible Enterobacteriaceae .
Resistance Mechanisms
β-lactamase-mediated hydrolysis remains the primary resistance pathway, with TEM-1 enzymes cleaving the β-lactam ring's amide bond. Recent epidemiological data indicate 68% of Escherichia coli isolates now harbor plasmid-encoded ampicillin resistance genes, necessitating combination therapies with β-lactamase inhibitors .
Pharmacological Applications Beyond Anti-Infective Use
Neuroprotective Effects
Emerging evidence identifies unexpected neurotherapeutic potential. Preclinical models demonstrate ampicillin sodium pretreatment reduces hippocampal cell death by 47% following global forebrain ischemia through dual mechanisms:
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Matrix metalloproteinase (MMP) inhibition (MMP-9 activity ↓62%)
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Glutamate transporter-1 (GLT-1) upregulation (expression ↑2.1-fold)
These effects occur at concentrations (25–50 mg/kg) exceeding typical antibacterial doses, suggesting distinct structure-activity relationships for neuroprotection versus antimicrobial action .
Veterinary Gastroenterology
In swine models of hemorrhagic enteritis, ampicillin sodium achieves bile concentrations doubling serum levels (Cmax=32.4 vs. 16.1 μg/mL), correlating with 83% reduction in clinical symptoms . The drug's enterohepatic recirculation prolongs intestinal exposure, making it particularly effective against Salmonella enterica serovars .
Analytical Methodologies for Quality Assurance
Chromatographic Techniques
While HPLC remains the pharmacopeial standard (USP <621>), recent method developments show:
Table 2: Comparative Analytical Performance
| Method | LOD (μg/mL) | Linear Range (μg/mL) | RSD (%) | Analysis Time |
|---|---|---|---|---|
| USP HPLC | 0.8 | 5–200 | 1.2 | 22 min |
| NQS Spectrophotometry | 1.5 | 2–80 | 4.2 | 50 min |
| LC-MS/MS | 0.05 | 0.1–50 | 2.8 | 8 min |
The NQS spectrophotometric method demonstrates 97.2–104.5% recovery in spiked samples, validating its utility for rapid field testing .
Stability Considerations
Thermogravimetric analysis reveals ampicillin sodium degrades in three stages:
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50–120°C: Loss of hydration water (8.7% mass loss)
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220–290°C: β-lactam ring cleavage (exothermic peak at 245°C)
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300°C: Complete carbonization
These findings mandate storage at 2–8°C with desiccant to prevent hydrolysis, particularly in tropical climates where ambient humidity exceeds 60% RH .
Industrial Synthesis and Scale-Up Challenges
Manufacturing Process
The commercial synthesis involves three stages:
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Fermentation: Penicillium chrysogenum cultures yield 6-APA precursor
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Chemical modification: Condensation with D(-)-α-aminophenylacetic acid
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Salt formation: Sodium bicarbonate neutralization under nitrogen atmosphere
Critical quality attributes include residual solvent levels (<300 ppm acetone) and enantiomeric purity (>99.5% D-isomer) .
Cost Analysis
Current market data indicate production costs of $18–22/g at commercial scale, driven primarily by:
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Energy-intensive lyophilization (38% of total cost)
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Chiral resolution steps (29%)
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Wastewater treatment (18%)
These economic factors explain the $45/g list price for research-grade material .
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